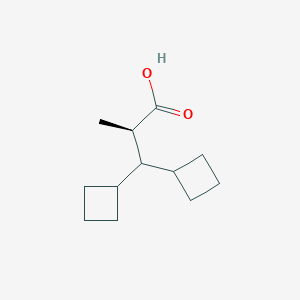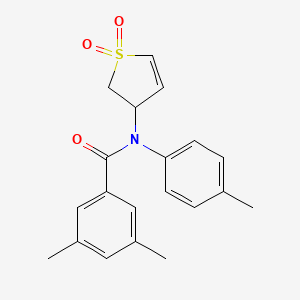![molecular formula C26H29N5O2 B2421791 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1105247-82-2](/img/structure/B2421791.png)
3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
DNA Binding and Cellular Applications
The compound 3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, with its structural complexity, might bear resemblance to Hoechst 33258 and its analogues, which are known to bind strongly to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. Hoechst 33258 and its derivatives, sharing a structural motif of N-methyl piperazine with benzimidazole groups, have been widely utilized as fluorescent DNA stains for cell biology applications, including chromosome and nuclear staining, and DNA content analysis via flow cytometry. Their unique DNA-binding properties have also led to their use in drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).
Anticancer Activities
Compounds structurally related to this compound may exhibit anticancer activities. A review of African medicinal spices and vegetables reported that similar compounds showed cytotoxic effects against cancer cells, induced apoptosis, disrupted mitochondrial membrane potential, and activated caspase enzymes, highlighting their potential in cancer treatment (Kuete, Karaosmanoğlu & Sivas, 2017).
Role in Dipeptidyl Peptidase IV (DPP IV) Inhibition
In the context of diabetes treatment, a related compound category, specifically dipeptidyl peptidase IV inhibitors, has been extensively studied. These inhibitors, which prevent the degradation of incretin hormones, are pivotal in managing type 2 diabetes mellitus. The compound's structural components, such as piperazines, are noted in this category, indicating a potential relevance in metabolic disease modulation (Mendieta, Tarragó & Giralt, 2011).
Importance in Neuropharmacology
The pharmacophoric groups present in this compound, such as arylcycloalkylamines, have been identified in various antipsychotic agents. These groups improve the potency and selectivity of binding affinity at D(2)-like receptors, which are crucial in treating disorders such as schizophrenia, Parkinson's disease, and other neuropsychiatric conditions (Sikazwe et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-17-5-7-21-20(14-17)24-25(28-21)26(33)31(16-27-24)9-8-23(32)30-12-10-29(11-13-30)22-15-18(2)4-6-19(22)3/h4-7,14-16,28H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFHXKHJZZLXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=C(C=CC(=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-chloro-2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2421712.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B2421714.png)
![(2S,3R)-2-[1-(Cyclopropylmethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride](/img/no-structure.png)

![5-Chloro-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2421719.png)
![1-(1,3-Benzodioxol-5-ylmethylthio)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B2421722.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2421723.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2421724.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2421726.png)
![3-(3,4-Dimethoxyphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2421728.png)
